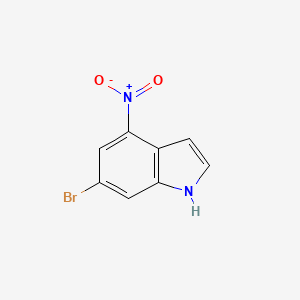

6-bromo-4-nitro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCSAZREHRCISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311931 | |

| Record name | 6-Bromo-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-50-3 | |

| Record name | 6-Bromo-4-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-bromo-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and spectroscopic properties of the heterocyclic compound 6-bromo-4-nitro-1H-indole. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application in research and development. This document synthesizes available data to offer a detailed technical resource for professionals in the field.

Introduction: Significance of this compound

This compound is a substituted indole, a class of heterocyclic compounds renowned for their diverse biological activities. The strategic placement of a bromine atom at the 6-position and a nitro group at the 4-position of the indole scaffold imparts unique electronic properties and chemical reactivity. These features make it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional organic materials. The electron-withdrawing nature of the nitro group and the halogen's ability to participate in cross-coupling reactions open up a wide array of synthetic possibilities.

Molecular and Physicochemical Properties

A foundational understanding of the molecular and bulk properties of this compound is essential for its handling, reaction design, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrN₂O₂ | [1] |

| Molecular Weight | 241.04 g/mol | [1] |

| CAS Number | 885520-50-3 | [1] |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% | [1] |

Storage and Handling: this compound should be stored in a dry, well-sealed container at 2-8°C to ensure its stability and prevent degradation.

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy: While a direct spectrum for this compound is not available in the reviewed literature, data from the closely related N-protected derivative, 1-Benzhydryl-6-bromo-4-nitro-1H-indole, provides valuable insight into the expected chemical shifts for the protons on the indole core.[3] The benzhydryl group is a bulky protecting group and its electronic influence on the indole ring is minimal, thus the aromatic proton signals are expected to be in similar regions.

-

H5 and H7 Protons: In the derivative, a doublet at δ 8.26 (d, J = 1.5 Hz, 1H) and a triplet at δ 7.69 (t, J = 1.1 Hz, 1H) are observed.[3] These are attributable to the protons at the 5- and 7-positions of the indole ring, respectively. The presence of the electron-withdrawing nitro group at the 4-position and the bromine at the 6-position significantly deshields these protons, pushing their chemical shifts downfield.

-

H2 and H3 Protons: A doublet of doublets at δ 7.21 (dd, J = 3.3, 0.8 Hz, 1H) is also reported for the derivative, which is likely one of the pyrrolic protons.[3] The protons on the pyrrole ring (H2 and H3) are expected to appear in the aromatic region, with their precise shifts and coupling patterns influenced by the substituent on the nitrogen atom.

¹³C NMR Spectroscopy: To date, experimentally determined ¹³C NMR data for this compound has not been reported in peer-reviewed literature. However, based on the known effects of the bromo and nitro substituents on the indole ring, the following can be anticipated:

-

Carbons bearing the electron-withdrawing nitro group (C4) and the bromine atom (C6) will be significantly influenced.

-

The other aromatic carbons will show shifts consistent with a substituted indole system.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The key expected vibrational frequencies are:

-

N-H Stretch: A sharp to moderately broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the indole ring.

-

Aromatic C-H Stretch: Peaks typically appearing just above 3000 cm⁻¹.

-

Asymmetric and Symmetric NO₂ Stretch: Strong absorptions are expected for the nitro group, typically around 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric).

-

C=C Aromatic Ring Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ range.

-

C-Br Stretch: A characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z 240 and 242, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

Fragmentation Pattern: The fragmentation of this compound is likely to involve the loss of the nitro group (NO₂) to give a fragment at m/z 194/196. Further fragmentation may involve the loss of HCN from the pyrrole ring, a characteristic fragmentation pathway for indoles.

Synthesis and Reactivity

This compound is typically synthesized via the nitration of 6-bromoindole. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to achieve the desired regioselectivity.

The reactivity of this compound is governed by its functional groups:

-

The nitro group can be reduced to an amino group, providing a handle for further functionalization, such as in the formation of amides or participation in diazotization reactions.

-

The bromine atom is a versatile functional group for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 6-position.

-

The indole N-H can be deprotonated and alkylated or acylated to introduce substituents on the nitrogen atom.

Experimental Protocols and Data Interpretation

General Procedure for NMR Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has consolidated the available information on the physical and spectroscopic properties of this compound. While some experimental data remains to be published, the provided information, including key molecular identifiers, storage conditions, and predicted spectral characteristics, serves as a valuable resource for scientists and researchers. The unique combination of functional groups on the indole scaffold makes this compound a promising substrate for further investigation in drug discovery and materials science. It is recommended that researchers undertaking work with this compound perform thorough in-house characterization to confirm its identity and purity.

References

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]

"6-bromo-4-nitro-1H-indole" chemical structure and bonding

An In-Depth Technical Guide to 6-bromo-4-nitro-1H-indole: Structure, Synthesis, and Applications in Drug Discovery

Introduction

The indole core, a bicyclic aromatic structure formed by the fusion of a pyrrole and a benzene ring, is a cornerstone of medicinal chemistry.[1][2] It is a "privileged pharmacophore," a molecular framework that is repeatedly found in biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[1] Indole derivatives exhibit a vast range of therapeutic applications, from anticancer agents like vinblastine to crucial neurotransmitters like serotonin.[2][3]

This guide focuses on a specific, highly functionalized derivative: This compound . This molecule is not merely an indole; it is a precisely engineered building block for chemical synthesis. The strategic placement of a bromo substituent and a nitro group on the carbocyclic ring transforms the indole scaffold into a versatile platform for constructing complex molecular architectures. The electron-withdrawing nature of these groups profoundly influences the molecule's reactivity and provides multiple "handles" for diversification.

As a Senior Application Scientist, the purpose of this document is to provide researchers, chemists, and drug development professionals with a comprehensive technical understanding of this compound. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, provide validated protocols for its synthesis, and discuss its strategic importance as a precursor in the quest for novel therapeutics.

Part 1: Molecular Structure and Physicochemical Properties

Core Structure Analysis

The foundational structure of this compound (CAS Number: 885520-50-3) consists of the bicyclic 1H-indole system.[4] The numbering of the indole ring is standard, with the nitrogen atom at position 1. This derivative is characterized by two key substitutions on the six-membered benzene ring: a bromine atom at position 6 and a nitro group (NO₂) at position 4.

Caption: Chemical structure of this compound.

Bonding and Electronic Effects

The chemical personality of this compound is dominated by the interplay between its aromatic core and its powerful electron-withdrawing substituents.

-

Aromatic Core : The indole ring system is aromatic, adhering to Hückel's rule with 10 delocalized π-electrons. This aromaticity is the source of its stability. However, the electron density is not uniform; the pyrrole ring is inherently electron-rich and more susceptible to electrophilic attack than the benzene ring, typically at the C3 position.

-

Nitro Group (-NO₂) : As one of the strongest electron-withdrawing groups, the nitro function at C4 significantly depletes electron density from the entire fused ring system through both inductive (-I) and resonance (-M) effects. This has several consequences:

-

Deactivation : It strongly deactivates the benzene portion of the ring towards further electrophilic aromatic substitution.

-

Increased Acidity : By withdrawing electron density, it stabilizes the conjugate base (indolide anion), thereby increasing the acidity of the N-H proton at position 1 compared to unsubstituted indole.

-

Reactivity Modulation : It profoundly influences the regioselectivity of reactions across the molecule.

-

-

Bromo Group (-Br) : The bromine atom at C6 also withdraws electron density via its inductive effect (-I). While halogens can donate electron density through resonance (+M), this effect is weak for bromine. Its primary role here is to add steric bulk and provide a crucial reactive site for cross-coupling reactions.

The combined effect of these two substituents is a significantly electron-poor aromatic system, which dictates the molecule's reactivity profile and potential as a synthetic intermediate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 885520-50-3 | [4][5] |

| Molecular Formula | C₈H₅BrN₂O₂ | [4][5] |

| Molecular Weight | 241.04 g/mol | [4][5] |

| Appearance | Solid | [6] |

| Purity | Typically ≥97% | [4][5] |

| Solubility | Soluble in various organic solvents | [7] |

| Storage | Sealed in dry, room temperature or 2-8°C | [6][8] |

| SMILES | O=[O-] | [5][8] |

| InChI Key | BVXHHQBPXSUJPE-UHFFFAOYSA-N | [6][7] |

Part 2: Synthesis and Reactivity

Retrosynthetic Analysis & Synthetic Strategy

The most logical and industrially scalable approach to this compound is through electrophilic nitration of a readily available precursor, 6-bromo-1H-indole. Indole nitration is a well-established transformation, though controlling the regioselectivity can be a challenge. Given the directing effects of the pyrrole ring and the existing bromo substituent, careful selection of the nitrating agent and reaction conditions is paramount to favor substitution at the C4 position.

Caption: General retrosynthetic workflow for this compound.

Detailed Experimental Protocol: Nitration of 6-Bromo-1H-indole

This protocol is a representative procedure adapted from standard methodologies for indole nitration.[7] As with any chemical synthesis, it must be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Objective: To synthesize this compound via electrophilic nitration of 6-bromo-1H-indole.

Materials:

-

6-Bromo-1H-indole (1.0 eq)[9]

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 6-bromo-1H-indole (1.0 eq) in concentrated sulfuric acid. Cool the flask to 0°C using an ice-water bath.

-

Causality: Using concentrated H₂SO₄ as the solvent ensures the indole is fully protonated, which helps direct nitration to the benzene ring rather than the electron-rich pyrrole ring. Cooling to 0°C is critical to control the rate of this highly exothermic reaction and to minimize the formation of undesired side products and regioisomers.

-

-

Addition of Nitrating Agent: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid. Add this mixture dropwise to the stirred indole solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

-

Causality: The combination of HNO₃ and H₂SO₄ generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Slow, dropwise addition is essential for temperature control and safety.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material.

-

Trustworthiness: TLC is a self-validating check. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. This prevents premature quenching or unnecessarily long reaction times.

-

-

Work-up and Quenching: Once the reaction is complete, cautiously pour the reaction mixture over a large volume of crushed ice. This will precipitate the crude product.

-

Causality: Quenching on ice serves two purposes: it safely neutralizes the strong acid and dilutes the reaction, causing the organic product, which is insoluble in water, to precipitate out of the aqueous solution.

-

-

Neutralization and Extraction: Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with dichloromethane (3x volumes). Combine the organic layers.

-

Causality: Neutralization is necessary before extraction to ensure the product is in its neutral form for optimal solubility in the organic solvent. Multiple extractions ensure maximum recovery of the product.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Causality: The brine wash removes residual water. Drying agents remove any dissolved water from the organic solvent. Column chromatography is the standard and most effective method for separating the desired 4-nitro isomer from any other regioisomers (e.g., 7-nitro) or unreacted starting material.

-

Chemical Reactivity and Potential Derivatizations

This compound is a hub for chemical diversification. Its functional groups are poised for a variety of subsequent reactions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (4-amino-6-bromo-1H-indole) using standard conditions like SnCl₂ in HCl, or catalytic hydrogenation (H₂/Pd-C).[7] This resulting aniline derivative is a key nucleophile for forming amides, sulfonamides, and ureas, which are common motifs in bioactive molecules.

-

Palladium Cross-Coupling: The bromine atom at C6 is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, alkyl, vinyl, or amino groups, enabling rapid analogue synthesis and structure-activity relationship (SAR) studies.

-

N-H Functionalization: The indole nitrogen remains reactive. It can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to introduce substituents that can modulate solubility, metabolic stability, or receptor binding.[10]

Part 3: Spectroscopic Characterization

Verifying the structure and purity of the final compound is non-negotiable. While specific experimental data requires direct measurement, the expected spectroscopic signatures can be reliably predicted based on the structure.

| Technique | Expected Signature |

| ¹H NMR | - A broad singlet for the N-H proton (δ > 10 ppm). - A complex pattern of aromatic protons in the δ 7-9 ppm range. The protons adjacent to the nitro group (H5) and the bromo group (H7) would be significantly deshielded (shifted downfield). The pyrrole protons at C2 and C3 would also appear in this region. |

| ¹³C NMR | - Signals for 8 distinct carbon atoms. - The carbon bearing the nitro group (C4) and the carbon bearing the bromo group (C6) would be readily identifiable. Other aromatic carbons would appear in the typical δ 100-140 ppm range. |

| FT-IR | - N-H stretching vibration (~3300-3400 cm⁻¹). - Strong, characteristic asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (~1520-1560 cm⁻¹ and ~1340-1360 cm⁻¹, respectively). - Aromatic C-H and C=C stretching vibrations. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 240 and 242 in an approximate 1:1 ratio, characteristic of a monobrominated compound. - Common fragmentation patterns would include the loss of NO₂ (M-46) and NO (M-30).[11] |

Part 4: Applications in Drug Discovery and Medicinal Chemistry

Strategic Value as a Synthetic Building Block

This compound is rarely the final therapeutic agent itself; its value lies in its role as a highly versatile intermediate.[7] The presence of three distinct reactive sites—the N-H, the C-Br bond, and the reducible -NO₂ group—allows for a modular and combinatorial approach to drug design. Researchers can systematically and independently modify each position to build extensive chemical libraries for high-throughput screening.

Potential Therapeutic Trajectories

While direct biological data for this specific molecule is limited, its structure points toward several promising avenues of research based on related compounds.

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors for cancer therapy, such as Osimertinib, are built upon substituted heterocyclic scaffolds.[3] The 4-amino derivative of this molecule could serve as a key intermediate for synthesizing compounds that target EGFR, CDK-2, or other oncogenic kinases.[2]

-

nNOS Inhibition: 7-nitroindole is a known inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[12] Given the structural and electronic similarity, this compound and its derivatives are logical candidates for exploration as novel nNOS inhibitors.

-

G-Quadruplex Binders: Certain nitroindole derivatives have been shown to bind and stabilize G-quadruplex DNA structures, which are found in the promoter regions of oncogenes like c-Myc.[12] Stabilizing these structures can inhibit gene transcription and suppress tumor growth. The planar, electron-deficient nature of this compound makes it an attractive core for developing new G-quadruplex ligands.

Conclusion

This compound is a prime example of a molecular tool designed for purpose. Its structure is not accidental but is instead a carefully considered arrangement of functional groups that provides a powerful platform for innovation in medicinal chemistry. The combination of a privileged indole core with the strong electronic influence of a nitro group and the synthetic versatility of a bromo substituent creates a building block of significant potential. For research teams engaged in drug discovery, this compound offers a reliable and strategically sound starting point for the synthesis of novel, diverse, and potentially life-changing therapeutic agents.

References

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). National Institutes of Health. Available at: [Link]

-

A review on indole synthesis from nitroarenes: classical to modern approaches. (2024). Royal Society of Chemistry. Available at: [Link]

- Preparation method of 6-bromoindole derivative - CN104292145A. Google Patents.

-

Synthesis of 4- and 6-Substituted Nitroindoles. ResearchGate. Available at: [Link]

-

4-nitroindole. Organic Syntheses Procedure. Available at: [Link]

-

This compound - [B26133]. Synthonix. Available at: [Link]

-

6-Methyl-4-nitro-1H-indole | C9H8N2O2. PubChem. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Available at: [Link]

-

Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2022). National Institutes of Health. Available at: [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). MDPI. Available at: [Link]

-

Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2022). ACS Publications. Available at: [Link]

-

6-Bromoindole | C8H6BrN. PubChem. Available at: [Link]

Sources

- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Synthonix, Inc > 885520-50-3 | this compound [synthonix.com]

- 6. 4-Bromo-6-nitro-1H-indole | 885520-47-8 [sigmaaldrich.com]

- 7. Buy 4-Bromo-6-nitro-1H-indole | 885520-47-8 [smolecule.com]

- 8. 885520-50-3|this compound|BLD Pharm [bldpharm.com]

- 9. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-bromo-4-nitro-1H-indole

Introduction

6-bromo-4-nitro-1H-indole is a heterocyclic organic compound that serves as a crucial building block in various scientific domains. Its indole core, substituted with both a bromine atom and a nitro group, provides a unique electronic and reactive profile. This guide offers a comprehensive technical overview for researchers, scientists, and professionals in drug development, detailing the compound's identifiers, synthesis, reactivity, applications, and safe handling protocols. The strategic placement of the bromo and nitro functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic and material science applications.[1]

Compound Identification and Properties

Accurate identification is paramount in chemical research. The following table summarizes the key identifiers and properties for this compound.

| Identifier | Value |

| CAS Number | 885520-50-3[2][3][4] |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅BrN₂O₂[1][2][3][4] |

| Molecular Weight | 241.04 g/mol [2] |

| SMILES | O=[O-][3][4] |

| Physical Form | Solid |

| Purity | Typically ≥97%[2][4] |

| Storage | Sealed in a dry place at room temperature.[3] |

Synthesis and Purification

The synthesis of this compound can be achieved through the nitration of 6-bromoindole. This electrophilic aromatic substitution reaction introduces a nitro group onto the indole ring. One reported method involves the use of fuming nitric acid.[1] Post-synthesis, purification is typically carried out using techniques such as column chromatography to isolate the desired product with high purity.[1]

Below is a conceptual workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved through a combination of spectroscopic methods. Analytical data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available from various chemical suppliers and databases, which are essential for verifying the identity and purity of the compound.[3][5]

Chemical Reactivity and Derivatization

The presence of both a nitro group and a bromine atom on the indole scaffold allows for a range of chemical transformations, making this compound a versatile intermediate.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH₂) using various reducing agents, such as iron powder in acetic acid.[1] This transformation yields 6-bromo-4-amino-1H-indole, opening up possibilities for further functionalization, like amide bond formation.

-

Substitution of the Bromine Atom: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups at the 6-position of the indole ring.[1]

Caption: Key reactivity pathways of this compound.

Applications in Research and Drug Discovery

The unique structure of this compound makes it a compound of interest in several research areas:

-

Medicinal Chemistry: The indole nucleus is a common scaffold in many biologically active compounds.[6] The nitro group in this compound can be further functionalized, potentially leading to the development of novel drug candidates.[1] Research has suggested its potential in creating anticonvulsant and anti-inflammatory agents.[1] Aromatic nitro compounds are a significant class of molecules that exhibit a wide range of biological activities and are used in various drugs.[7]

-

Material Science: The electronic properties of this molecule make it a candidate for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or field-effect transistors (FETs).[1]

-

Organic Synthesis: It serves as a valuable building block for the synthesis of more complex, multi-functionalized organic molecules.[1]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

-

GHS Pictogram: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]

-

Handling: Use in a well-ventilated area.[8][9] Avoid formation of dust and aerosols.[8] Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Experimental Protocol: Reduction of this compound

This protocol details the reduction of the nitro group to an amine, a common and useful transformation.

Objective: To synthesize 6-bromo-4-amino-1H-indole from this compound.

Materials:

-

This compound

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

-

Solvent Addition: Add a mixture of ethanol and water to the flask to suspend the starting material.

-

Addition of Reducing Agent: To the stirred suspension, add iron powder (excess, e.g., 5-10 equivalents) and glacial acetic acid (catalytic amount).

-

Rationale: Iron in the presence of an acid is a classic and effective reagent for the reduction of aromatic nitro groups. Acetic acid helps to activate the iron surface.

-

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Heating increases the rate of reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the product.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the excess iron powder. Wash the filter cake with ethanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Neutralization and Extraction: To the remaining aqueous residue, add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Extract the product into ethyl acetate.

-

Rationale: Neutralization is necessary before extraction. The product, being organic, will preferentially dissolve in the ethyl acetate layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromo-4-amino-1H-indole.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

References

Sources

- 1. Buy this compound | 885520-50-3 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 885520-50-3|this compound|BLD Pharm [bldpharm.com]

- 4. Synthonix, Inc > 885520-50-3 | this compound [synthonix.com]

- 5. 1H-Indole, 6-broMo-4-nitro-(885520-50-3) 1H NMR [m.chemicalbook.com]

- 6. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Buy 4-Bromo-6-nitro-1H-indole | 885520-47-8 [smolecule.com]

- 11. 4-Bromo-6-nitro-1H-indole | 885520-47-8 [sigmaaldrich.com]

- 12. 885520-47-8|4-Bromo-6-nitro-1H-indole|BLD Pharm [bldpharm.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 6-Bromo-4-nitro-1H-indole: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] The strategic functionalization of this privileged scaffold is paramount in the design of novel therapeutics. 6-Bromo-4-nitro-1H-indole emerges as a particularly valuable, albeit specialized, building block for drug discovery. Its utility lies not in its intrinsic biological activity, but in its identity as a bifunctional intermediate. The presence of a bromine atom at the 6-position and a nitro group at the 4-position offers orthogonal chemical handles for sequential, regioselective modification.

The bromine atom serves as a versatile anchor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the nitro group can be readily reduced to a primary amine, providing a nucleophilic center for amide bond formation, sulfonylation, or reductive amination. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound, positioning it as a key precursor for advanced pharmaceutical intermediates.

Core Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrN₂O₂ | [2][3] |

| Molecular Weight | 241.04 g/mol | [2][3] |

| CAS Number | 885520-50-3 | [2][3] |

| Appearance | Solid (predicted) | N/A |

| SMILES | O=[O-] | [3] |

| InChI Key | Not readily available | N/A |

Synthesis Methodology: A Rationale for the Leimgruber-Batcho Approach

The synthesis of polysubstituted indoles requires careful strategic planning to ensure correct regiochemistry. While direct electrophilic nitration of 6-bromo-1H-indole might seem plausible, the inherent reactivity of the indole ring complicates this approach. Electrophilic substitution on indoles overwhelmingly favors the C3 position, with reactions at the benzene ring being less facile and often resulting in mixtures of isomers.[4]

Therefore, a more robust and regiochemically controlled strategy is to construct the indole ring from a pre-functionalized benzene precursor. The Leimgruber-Batcho indole synthesis is exceptionally well-suited for this purpose, as it begins with an appropriately substituted o-nitrotoluene.[5][6] This method provides unambiguous placement of the nitro group and other substituents on the carbocyclic ring.

The proposed synthesis for this compound commences with 1-bromo-5-methyl-2-nitrobenzene. The causality for this choice is rooted in the mechanism: the methyl group becomes the C2 carbon of the indole, and the nitro group is positioned to cyclize with it, locking in the desired 4-nitro substitution pattern relative to the newly formed pyrrole ring.

Synthetic Workflow Diagram

Caption: Proposed Leimgruber-Batcho synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of trans-1-(3-Bromo-5-nitrostyryl)pyrrolidine (Enamine Intermediate)

-

To a solution of 1-bromo-5-methyl-2-nitrobenzene (1.0 eq) in dry N,N-dimethylformamide (DMF, approx. 4 mL per mmol of starting material), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq).

-

Add pyrrolidine (1.2 eq) to the mixture. The use of pyrrolidine often accelerates the formation of the enamine compared to relying on the dimethylamine adduct from DMF-DMA alone.[5]

-

Heat the reaction mixture at 110 °C for 4-6 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC). The intermediate enamine is typically a highly colored (often red or deep purple) compound due to its extended π-conjugation.[5]

-

Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate or diethyl ether (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Add a reducing agent. Common choices include:

-

Raney Nickel with Hydrazine Hydrate: Add a catalytic amount of Raney Nickel slurry, followed by the slow, portion-wise addition of hydrazine hydrate (4-5 eq) at room temperature or with gentle heating (40-50 °C). This in situ generation of hydrogen is effective and common.[5]

-

Palladium on Carbon (Pd/C) with Hydrogen: Subject the solution to an atmosphere of hydrogen gas (balloon or Parr shaker) in the presence of 5-10% Pd/C catalyst.

-

-

Monitor the reaction by TLC until the disappearance of the colored enamine and formation of the indole product (visualized by UV light).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30% ethyl acetate) as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid.

Spectroscopic Characterization (Predicted)

While a publicly available, verified spectrum is not available, the key features of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra can be predicted based on the structure and data from analogous compounds.[7]

-

¹H NMR Spectroscopy:

-

N-H Proton: A broad singlet is expected far downfield, typically > 10 ppm, due to the acidic nature of the indole N-H.

-

Aromatic Protons: The benzene portion of the ring contains two protons at C5 and C7. The C7 proton will appear as a doublet coupled to the C5 proton. The C5 proton will also be a doublet. The strong electron-withdrawing effect of the nitro group at C4 will shift these protons downfield.

-

Pyrrole Protons: The C2 and C3 protons will exhibit characteristic signals. The C2 proton, adjacent to the nitrogen, often appears as a triplet (or doublet of doublets) coupled to the C3 and N-H protons. The C3 proton will appear as a triplet (or doublet of doublets) coupled to the C2 and N-H protons.

-

-

¹³C NMR Spectroscopy:

-

Eight distinct carbon signals are expected.

-

Carbons attached to heteroatoms or electron-withdrawing groups will be shifted downfield. The C4 carbon (bearing the nitro group) and C6 carbon (bearing the bromine) will be significantly affected.

-

The C2 and C3 carbons of the pyrrole ring will have characteristic shifts, typically in the 100-130 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong, characteristic absorption bands are expected: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will be observed at m/z 241 and m/z 243 with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

-

Common fragmentation patterns for indoles include the loss of HCN.

-

Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound is its role as a strategic intermediate for the synthesis of more complex, biologically active molecules. The reduction of the 4-nitro group to a 4-amino group is a pivotal transformation, yielding 4-amino-6-bromo-1H-indole , a highly versatile building block for creating libraries of potential drug candidates, particularly in the fields of oncology and inflammation.[8]

Synthetic Utility Pathway

The following diagram illustrates the transformation of this compound into the key 4-amino intermediate and its subsequent derivatization, showcasing its utility in building molecular diversity.

Caption: Strategic derivatization of the key intermediate.

Causality in Drug Design

-

4-Amino Group as a Hydrogen Bond Donor/Acceptor: The 4-amino group is a critical pharmacophoric feature. It can act as a hydrogen bond donor and, after acylation, the resulting amide can participate in extensive hydrogen bonding networks within protein active sites, a common feature in kinase inhibitors and other targeted therapies.

-

6-Bromo Group for Vectorial Elaboration: The 6-position of the indole ring often points towards solvent-exposed regions of protein binding pockets. Replacing the bromine via cross-coupling allows for the installation of larger, tailored substituents (e.g., solubilizing groups, additional pharmacophores) to enhance potency, selectivity, or pharmacokinetic properties. The synthesis of inhibitors for bacterial cystathionine γ-lyase from 6-bromoindole highlights the importance of this substitution pattern.[9]

By synthesizing this compound, a researcher gains access to a scaffold where two distinct and highly useful functional groups are precisely placed, enabling a logical and efficient exploration of chemical space around the indole core.

Safety Information

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. As a nitroaromatic compound, it should be treated as potentially toxic and mutagenic.

Conclusion

This compound is a strategically important molecule whose value is realized in its potential for synthetic elaboration. Its logical and regiocontrolled synthesis via the Leimgruber-Batcho method provides a reliable route to this key intermediate. The orthogonal reactivity of the bromo and nitro functionalities offers medicinal chemists a powerful platform for generating diverse libraries of substituted indoles. Understanding the synthesis and potential transformations of this compound enables researchers to efficiently access novel chemical matter in the pursuit of next-generation therapeutics.

References

- Vertex AI Search. (n.d.). This compound, min 97%, 10 grams.

-

Organic Syntheses. (n.d.). 4-nitroindole. Retrieved January 12, 2026, from [Link]

- Makosza, M., & Paszewski, M. (2003). Synthesis of 4- and 6-substituted nitroindoles. Tetrahedron, 59(34), 6545-6549.

-

Wiley-VCH. (2007). Supporting Information. Retrieved January 12, 2026, from [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis of 4- and 6-substituted nitroindoles. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Batcho–Leimgruber indole synthesis | Request PDF. Retrieved January 12, 2026, from [Link]

-

Synthonix. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved January 12, 2026, from [Link]

- Gribble, G. W. (1990). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-223.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Semantic Scholar. (n.d.). Batcho–Leimgruber indole synthesis. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved January 12, 2026, from [Link]

- Cooksey, C. J. (2017).

- Ye, S., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586.

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 12, 2026, from [Link]

- Kaila, V. R., et al. (2016). Discovery of a regioselectivity switch in nitrating P450s guided by MD simulations and Markov models.

- Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.

- Gabdulkhaev, A. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3501.

-

Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved January 12, 2026, from [Link]

- El-Faham, A., et al. (2024). Highly efficient, catalyst-free, one-pot sequential four-component synthesis of novel spiroindolinone-pyrazole scaffolds as anti-Alzheimer agents: in silico study and biological screening. RSC Advances, 14(1), 1-16.

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved January 12, 2026, from [Link]

- Trost, B. M., & Zhang, Y. (2013). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Journal of the American Chemical Society, 135(44), 16379-16391.

- Jorgensen, W. L. (2012). Medicinal chemistry for 2020. Journal of Medicinal Chemistry, 55(24), 10619-10620.

- Zhang, Y., et al. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2889.

Sources

- 1. Indole synthesis [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 6-bromo-4-nitro-1H-indole: A Predictive and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-4-nitro-1H-indole is a substituted indole derivative with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the predicted solubility characteristics of this compound based on its molecular structure and fundamental chemical principles. In the absence of extensive published empirical data, this document offers a predictive framework and details robust, step-by-step experimental protocols for researchers to accurately determine its solubility. The guide covers theoretical predictions, qualitative and quantitative experimental methodologies, and factors influencing solubility, serving as an essential resource for scientists working with this compound.

Introduction: The Critical Role of Solubility

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. Chemical modifications, such as halogenation and nitration, are common strategies to modulate the physicochemical and pharmacological properties of these molecules. This compound combines these features, making it a compound of interest.

Solubility is a critical physicochemical parameter that dictates the feasibility of a compound's application.[1] In drug development, poor solubility can lead to low bioavailability and challenging formulation. For synthetic chemists, solvent selection is crucial for achieving optimal reaction kinetics, managing reaction work-up, and enabling effective purification through techniques like crystallization or chromatography.[1] This guide addresses the solubility of this compound by first principles and provides the necessary tools for its empirical validation.

Physicochemical Profile and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[2] An analysis of the structure of this compound allows for a robust prediction of its behavior in various solvent classes.

Molecular Structure: C₈H₅BrN₂O₂

-

Indole Core: The bicyclic aromatic indole system is predominantly non-polar and capable of engaging in π-π stacking interactions.

-

N-H Group: The indole nitrogen contains a hydrogen atom that can act as a hydrogen bond donor .[3][4]

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. The oxygen atoms are potent hydrogen bond acceptors .

-

Bromo Group (-Br): The bromine atom is electronegative, adding to the molecule's polarity and molecular weight.

The combination of a large aromatic surface with highly polar functional groups suggests that this compound is an amphiphilic molecule with a complex solubility profile.

Predicted Solubility in Organic Solvent Classes

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The high polarity of the nitro group and the hydrogen-bonding N-H moiety are incompatible with the non-polar nature of these solvents. Van der Waals forces alone are insufficient to overcome the strong intermolecular forces in the solid-state crystal lattice of the solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High | These solvents possess high dipole moments and can act as hydrogen bond acceptors, interacting favorably with the indole N-H. They effectively solvate both the polar and non-polar regions of the molecule. Structurally similar compounds like 5-nitroindole are known to be soluble in DMSO.[5] |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, allowing for moderate solubility.[6] However, the large, non-polar bromo-indole core may limit high solubility. Solubility in water is expected to be very low due to the hydrophobicity of the aromatic system.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can dissolve a range of organic compounds.[7] They are likely to offer some solubility, but less than polar aprotic solvents like DMSO. |

Key Intermolecular Interactions in Solution

The dissolution process is driven by the interplay of various intermolecular forces between the solute (this compound) and the solvent molecules.

Caption: Intermolecular forces governing solubility.

Experimental Protocols for Solubility Determination

While predictions are valuable, empirical determination is essential for accurate data. The following protocols provide methods for both rapid qualitative assessment and precise quantitative measurement.

Protocol 1: Qualitative Solubility Assessment

This method provides a quick, preliminary assessment of solubility in a range of solvents.

Objective: To classify the compound as "soluble," "partially soluble," or "insoluble" in selected solvents.

Methodology:

-

Preparation: Dispense approximately 1-2 mg of this compound into a series of clean, dry 1.5 mL microcentrifuge tubes or small test tubes. Label each tube with a different solvent.

-

Solvent Addition: Add 0.5 mL of the first solvent to its corresponding tube.

-

Mixing: Vigorously shake or vortex the tube for 30-60 seconds.[8][9]

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat: Repeat steps 2-4 for each selected solvent.

-

Confirmation (Optional): For samples that appear soluble, add another 1-2 mg of the compound to see if the solvent is saturated.

Protocol 2: Quantitative Solubility Determination (Equilibrium Saturation Method)

This protocol determines the equilibrium solubility of the compound at a specific temperature.

Objective: To measure the concentration (e.g., in mg/mL or µg/mL) of a saturated solution.

Caption: Workflow for quantitative solubility measurement.

Methodology:

-

Preparation of Standard Curve:

-

Prepare a stock solution of this compound of known concentration in a highly soluble solvent (e.g., DMSO).

-

Perform a serial dilution to create a series of standards of decreasing concentration.

-

Analyze these standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a standard curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 10 mg in 1 mL). The amount should be sufficient to ensure undissolved solid remains after equilibration.

-

-

Equilibration:

-

Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Phase Separation:

-

Remove the vial and allow any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is critical to either:

-

Centrifuge the vial at high speed and draw from the top layer.

-

Filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE).

-

-

-

Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent to bring its concentration within the linear range of the previously prepared standard curve.

-

Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis).

-

-

Calculation:

-

Determine the concentration of the diluted sample from the standard curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Factors Influencing Solubility Measurements

-

Temperature: The solubility of most solid compounds increases with temperature. It is crucial to perform and report solubility measurements at a specified, constant temperature.

-

Purity of Compound: Impurities can either increase or decrease the apparent solubility of a compound.[5] Using a highly purified sample is essential for accurate data.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility.

-

pH: While this compound is not strongly acidic or basic, extreme pH values could potentially deprotonate the indole N-H, forming a salt with significantly different solubility characteristics. This is primarily a consideration for aqueous, not organic, solubility.

Conclusion

References

- Solubility of Things. (n.d.). 5-Nitroindole | Solubility of Things.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- NIH. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid.

- ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?

- ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?

- CORE. (2010). Organic Solvent Solubility Data Book.

- PubChem. (n.d.). 4-Bromoindole.

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. chem.ws [chem.ws]

- 3. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Scrutiny of 6-bromo-4-nitro-1H-indole: A Technical Guide for Researchers

Molecular Structure and Predicted Spectroscopic Behavior

6-bromo-4-nitro-1H-indole possesses a unique substitution pattern on the indole core, featuring a bromine atom at the 6-position and a nitro group at the 4-position. These substituents significantly influence the electronic environment of the molecule, which in turn governs its spectroscopic signature. The bromine atom, being an electron-withdrawing group via induction but electron-donating through resonance, and the strongly electron-withdrawing nitro group, will cause characteristic shifts in Nuclear Magnetic Resonance (NMR) signals, specific vibrational modes in Infrared (IR) spectroscopy, and predictable fragmentation patterns in Mass Spectrometry (MS).

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with reference to the known spectra of 4-nitro-1H-indole and 6-bromo-1H-indole.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Figure 2. Workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the five protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the anisotropic effects of the bromine atom.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogues.

| Proton | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 4-nitro-1H-indole[1] | Experimental Chemical Shift (ppm) for 6-bromo-1H-indole[2] | Predicted Multiplicity & Coupling Constant (J) |

| H-1 | ~12.0 | 11.8 | 11.2 | br s |

| H-2 | ~7.8 | 7.6 | 7.4 | t, J ≈ 2.5 Hz |

| H-3 | ~7.0 | 6.8 | 6.4 | t, J ≈ 2.5 Hz |

| H-5 | ~8.0 | 7.9 (d, J = 7.8 Hz) | 7.2 (d, J = 8.4 Hz) | d, J ≈ 8.5 Hz |

| H-7 | ~8.3 | 7.2 (t, J = 7.8 Hz) | 7.6 (d, J = 1.8 Hz) | d, J ≈ 8.5 Hz |

Interpretation:

-

H-1 (NH): The N-H proton is expected to be significantly deshielded due to its acidic nature and the presence of electron-withdrawing groups, appearing as a broad singlet far downfield.

-

H-2 and H-3: These protons on the pyrrole ring will appear as triplets due to coupling with each other. Their chemical shifts will be influenced by the overall electron density of the indole system.

-

H-5 and H-7: These protons on the benzene ring form an AX system. H-7 is expected to be more deshielded than H-5 due to the anisotropic effect of the adjacent bromine atom. Both will appear as doublets with a typical ortho-coupling constant.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogues.

| Carbon | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 4-nitro-1H-indole[3] | Experimental Chemical Shift (ppm) for 6-bromo-1H-indole[4] |

| C-2 | ~125 | 124.5 | 125.0 |

| C-3 | ~105 | 103.2 | 102.5 |

| C-3a | ~130 | 128.9 | 128.1 |

| C-4 | ~145 | 143.8 | 121.9 |

| C-5 | ~120 | 118.7 | 123.0 |

| C-6 | ~118 | 120.5 | 115.1 |

| C-7 | ~115 | 110.1 | 113.8 |

| C-7a | ~138 | 136.5 | 137.0 |

Interpretation:

-

C-4 and C-6: The carbons directly attached to the nitro and bromo groups will show the most significant shifts. C-4 will be strongly deshielded by the nitro group, while the chemical shift of C-6 will be influenced by the electronegativity of bromine.

-

Other Aromatic Carbons: The remaining carbon signals will be shifted according to the combined electronic effects of the two substituents, providing a unique fingerprint for the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C=C, and N-O bonds.

Experimental Protocol for IR Data Acquisition

Figure 3. Workflow for FT-IR data acquisition.

Predicted IR Absorption Frequencies

Table 3: Predicted IR Absorption Bands for this compound and Experimental Data for Analogues.

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 4-nitro-1H-indole[5] | Experimental Wavenumber (cm⁻¹) for 6-bromo-1H-indole[6] |

| N-H Stretch | ~3400 | ~3400 | ~3400 |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |

| Asymmetric NO₂ Stretch | ~1520 | ~1510 | - |

| Symmetric NO₂ Stretch | ~1340 | ~1330 | - |

| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 | 1600-1450 |

| C-Br Stretch | ~600 | - | ~600 |

Interpretation:

-

N-H Stretch: A prominent, relatively sharp peak around 3400 cm⁻¹ is characteristic of the N-H stretching vibration in the indole ring.

-

NO₂ Stretches: The presence of the nitro group will give rise to two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. These are highly diagnostic for nitro compounds.

-

Aromatic Region: The 1600-1450 cm⁻¹ region will contain several bands due to the C=C stretching vibrations of the indole ring.

-

C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically around 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

A common technique for analyzing solid samples like this compound is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₈H₅BrN₂O₂) is 240.95 g/mol . The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ and/or a protonated molecule peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for all bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Figure 4. Predicted major fragmentation pathway for this compound.

Interpretation of Fragmentation:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), resulting in a fragment ion with m/z 194/196.

-

Loss of HCN: Subsequent fragmentation of the indole ring can occur through the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 167/169.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established spectroscopic principles and data from closely related analogues, researchers can confidently approach the synthesis, identification, and application of this molecule. The detailed protocols and interpretations serve as a valuable resource for scientists in the fields of organic synthesis, medicinal chemistry, and materials science. Further experimental validation of these predictions will undoubtedly contribute to a deeper understanding of the structure-property relationships in this class of compounds.

References

- Dalton, A. B., Wingen, L. M., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au.

-

PubChem. (n.d.). 6-Bromoindole. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitro-1H-indole. Retrieved from [Link]

- Wiley-VCH. (2007).

-

ResearchGate. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Bromo-3-methyl-1H-indole. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- Tiwari, A., & Jain, M. (n.d.). Mass spectral studies of nitroindole compounds. TSI.

- National Institutes of Health. (2023).

-

PubChem. (n.d.). 6-Nitro-1H-indole. Retrieved from [Link]

Sources

- 1. 4-Nitroindole(4769-97-5) 1H NMR [m.chemicalbook.com]

- 2. 6-Bromo-1H-indole(52415-29-9) 1H NMR [m.chemicalbook.com]

- 3. 4-Nitroindole(4769-97-5) 13C NMR spectrum [chemicalbook.com]

- 4. 6-Bromo-1H-indole(52415-29-9) 13C NMR [m.chemicalbook.com]

- 5. 4-Nitroindole(4769-97-5) IR Spectrum [m.chemicalbook.com]

- 6. 6-Bromo-1H-indole(52415-29-9) IR Spectrum [chemicalbook.com]

Synthesis of 6-bromo-4-nitro-1H-indole from 4-nitroindole: An In-depth Technical Guide

Introduction: The Significance of Halogenated Nitroindoles in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the various modifications, halogenation and nitration play a crucial role in modulating biological activity. The introduction of a bromine atom can enhance a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Simultaneously, the nitro group, a potent electron-withdrawing group, can serve as a synthetic handle for further transformations into other functional groups, such as amines, which are pivotal for creating diverse chemical libraries for drug screening.[2]

This guide provides a comprehensive technical overview of the synthesis of 6-bromo-4-nitro-1H-indole from 4-nitroindole. This transformation is a key step in the synthesis of more complex molecules with potential therapeutic applications. We will delve into the mechanistic intricacies of the reaction, provide a detailed experimental protocol, and present characterization data to ensure the successful and reproducible synthesis of this valuable building block.

Mechanistic Insights: Regioselectivity in the Electrophilic Bromination of 4-Nitroindole

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The choice of the brominating agent and the understanding of the directing effects of the substituents on the indole ring are paramount for achieving the desired regioselectivity.

The Role of N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of various organic compounds, including electron-rich aromatic systems like indoles.[3] It serves as a source of electrophilic bromine (Br⁺) and offers several advantages over elemental bromine, such as milder reaction conditions and improved selectivity.[4] In the presence of an acid catalyst or in a polar solvent, the N-Br bond of NBS is polarized, facilitating the generation of the bromonium ion or a related electrophilic bromine species.[5]

Directing Effects and Regioselectivity

The indole ring is an electron-rich aromatic system, and electrophilic substitution typically occurs at the C3 position due to the high electron density at this carbon.[6] However, in our case, the starting material is 4-nitroindole, where the C3 position is unsubstituted. While the C3 position is electronically favored for electrophilic attack, the presence of the strongly electron-withdrawing nitro group at the C4 position significantly deactivates the benzene ring towards electrophilic substitution.[7][8]

The nitro group is a meta-director in classical electrophilic aromatic substitution on a benzene ring.[9][10] In the context of the 4-nitroindole system, this deactivating effect is most pronounced at the positions ortho and para to the nitro group (C5 and C7). The C6 position is meta to the nitro group and is therefore less deactivated.

The regioselective bromination at the C6 position can be rationalized by considering the interplay of the activating nature of the indole's pyrrole ring and the deactivating and directing effects of the nitro group. The lone pair of electrons on the indole nitrogen atom activates the entire ring, but this activation is attenuated by the nitro group. The attack of the electrophilic bromine at the C6 position leads to a resonance-stabilized cationic intermediate (the sigma complex) where the positive charge can be delocalized without placing it on the carbon atom bearing the electron-withdrawing nitro group, which would be a highly destabilized arrangement.

Caption: Proposed mechanism for the C6 bromination of 4-nitroindole.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Nitroindole | 98% | Commercially Available |

| N-Bromosuccinimide (NBS) | 99% | Commercially Available |

| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | Prepared in-house | |

| Brine (Saturated NaCl solution) | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |

| Silica Gel | 230-400 mesh | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

Step-by-Step Methodology

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitroindole (1.0 eq.) in anhydrous acetonitrile (10 mL per gram of 4-nitroindole).

-

Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.05 eq.) portion-wise over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any unreacted NBS.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 4-Nitroindole | [11] |

| Reagent | N-Bromosuccinimide (NBS) | [3] |

| Solvent | Acetonitrile | [5] |

| Temperature | 0 °C to Room Temperature | - |

| Reaction Time | 2-4 hours | - |

| Purification | Column Chromatography | [12] |

| Product CAS Number | 885520-50-3 | [13] |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-